1-(2-Methoxybenzyl)cyclobutanecarboxylic acid
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Overview
Description
1-(2-Methoxybenzyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This compound features a cyclobutane ring attached to a carboxylic acid group and a 2-methoxybenzyl group. It is primarily used in research and industrial applications due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-(2-Methoxybenzyl)cyclobutanecarboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Chemical Reactions Analysis
1-(2-Methoxybenzyl)cyclobutanecarboxylic acid undergoes various chemical reactions, primarily involving the carboxyl group. These reactions include:
Acid-Base Neutralization: Reacts with bases to form salts and water.
Esterification: In the presence of alcohols and a suitable catalyst, it forms esters.
Amide Formation: Reacts with amines to form amides, which are important in biochemistry and pharmaceutical synthesis.
The cyclobutane ring can also participate in ring-opening reactions under certain conditions, enabling a wider variety of chemical transformations.
Scientific Research Applications
1-(2-Methoxybenzyl)cyclobutanecarboxylic acid is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis to construct complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzyl)cyclobutanecarboxylic acid involves its interaction with molecular targets and pathways. The carboxyl group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The methoxybenzyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
1-(2-Methoxybenzyl)cyclobutanecarboxylic acid can be compared with other similar compounds, such as:
1-(Methoxymethyl)cyclobutanecarboxylic acid: Features a methoxymethyl group instead of a methoxybenzyl group.
Cyclobutanecarboxylic acid: Lacks the methoxybenzyl group, making it less complex.
Cyclopropanecarboxylic acid: Contains a cyclopropane ring instead of a cyclobutane ring.
The presence of the 2-methoxybenzyl group in this compound imparts unique structural and chemical properties, making it distinct from these similar compounds.
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-16-11-6-3-2-5-10(11)9-13(12(14)15)7-4-8-13/h2-3,5-6H,4,7-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIMHWXWLZYOIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2(CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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